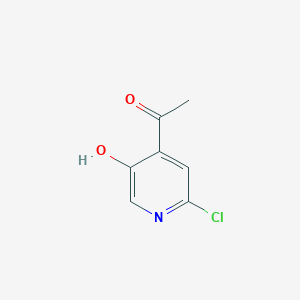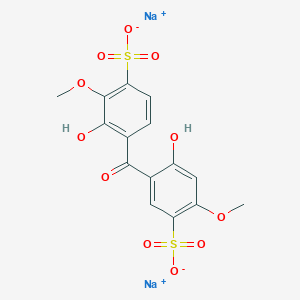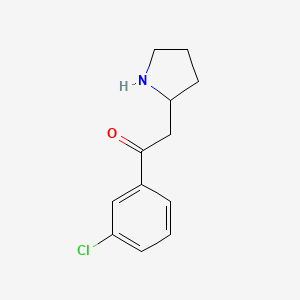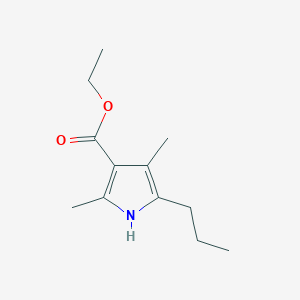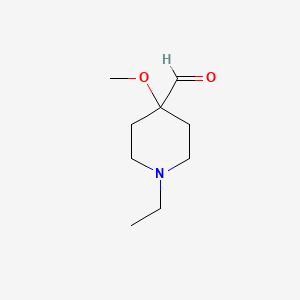
1-Ethyl-4-methoxypiperidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-methoxypiperidine-4-carbaldehyde is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
The synthesis of 1-Ethyl-4-methoxypiperidine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpiperidine with methoxyacetaldehyde under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
1-Ethyl-4-methoxypiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 1-ethyl-4-methoxypiperidine-4-methanol.
Aplicaciones Científicas De Investigación
1-Ethyl-4-methoxypiperidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-methoxypiperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
1-Ethyl-4-methoxypiperidine-4-carbaldehyde can be compared with other similar compounds, such as:
1-Ethyl-4-hydroxypiperidine-4-carbaldehyde: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
1-Methyl-4-methoxypiperidine-4-carbaldehyde: The presence of a methyl group instead of an ethyl group can affect the compound’s physical and chemical properties.
4-Methoxypiperidine-4-carbaldehyde: Lacking the ethyl group, this compound may have different steric and electronic effects, influencing its reactivity and interactions.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-ethyl-4-methoxypiperidine-4-carbaldehyde |
InChI |
InChI=1S/C9H17NO2/c1-3-10-6-4-9(8-11,12-2)5-7-10/h8H,3-7H2,1-2H3 |
Clave InChI |
PIAINAUCRFCQDQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)(C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


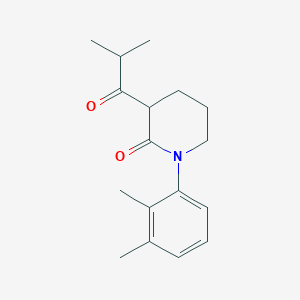
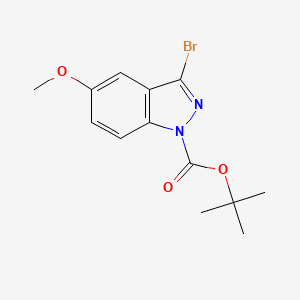
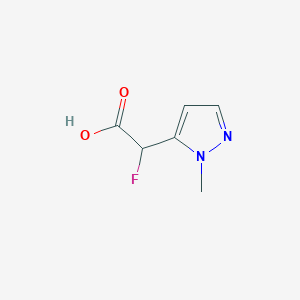

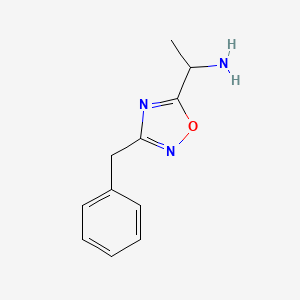
![7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13076902.png)
![1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076914.png)
![1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13076917.png)
